3-(2-Hydroxyethyl)azetidin-3-ol hydrochloride
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Overview
Description
3-(2-Hydroxyethyl)azetidin-3-ol hydrochloride is a chemical compound belonging to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)azetidin-3-ol hydrochloride typically involves the reaction of azetidine derivatives with appropriate reagents. One common method includes the hydrogenolysis of azetidine derivatives using palladium on carbon (Pd/C) as a catalyst in methanol. This reaction yields the desired product with high efficiency . Another approach involves the oxidative cleavage of synthesized hemiacetals using sodium metaperiodate, leading to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of solvents, catalysts, and purification methods is optimized for scalability and cost-effectiveness. The compound is typically produced in high purity to meet the stringent requirements of pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Reduction: Hydrogenolysis using Pd/C in methanol can reduce azetidine derivatives to form the target compound.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Sodium metaperiodate is commonly used for oxidative cleavage reactions.
Reducing Agents: Palladium on carbon (Pd/C) in methanol is used for hydrogenolysis reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives of this compound .
Scientific Research Applications
3-(2-Hydroxyethyl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. As a non-cleavable linker in ADCs, it facilitates the delivery of cytotoxic agents to target cells, enhancing the efficacy of the therapeutic agent . The compound’s unique structure allows it to participate in various biochemical pathways, contributing to its diverse applications in research and industry .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ol hydrochloride: A closely related compound with similar properties and applications.
3-(Hydroxymethyl)azetidin-3-ol hydrochloride: Another similar compound used in the synthesis of polypeptides and other bioactive molecules.
Uniqueness
3-(2-Hydroxyethyl)azetidin-3-ol hydrochloride stands out due to its specific functional groups, which impart unique reactivity and versatility in various chemical reactions. Its role as a non-cleavable linker in ADCs and its potential in drug development highlight its significance in scientific research and industry .
Properties
IUPAC Name |
3-(2-hydroxyethyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-2-1-5(8)3-6-4-5;/h6-8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGZJKUWPBLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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